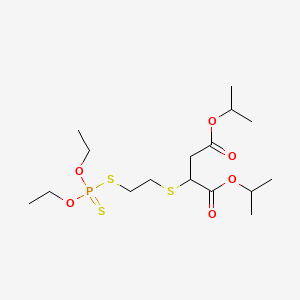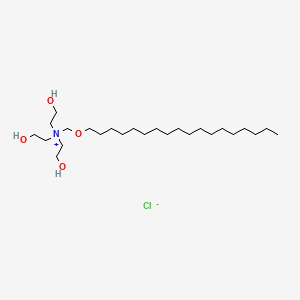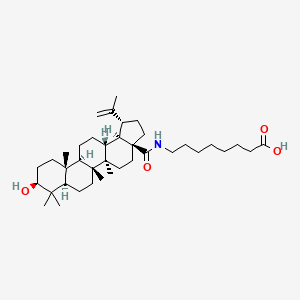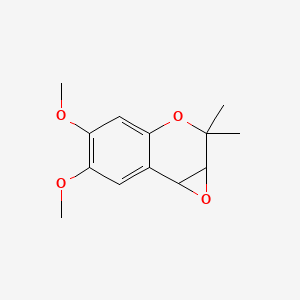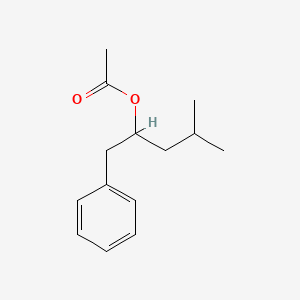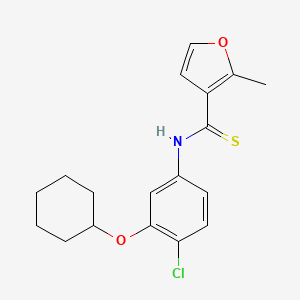
N,N'-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine: is a chemical compound with the molecular formula C15H28N2 It is a derivative of cyclohexane and is characterized by the presence of two imine groups attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine typically involves the reaction of 2-methylcyclohexane-1,3-diamine with an appropriate aldehyde or ketone under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imine groups. Common catalysts include acids or bases, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the use of a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can significantly improve the reaction rate and product purity. The reaction conditions, such as temperature, pressure, and molar ratios, are optimized to achieve high yields and purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or other oxidation products.
Reduction: The imine groups can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where the imine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to replace the imine groups under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.
Medicine: In medicine, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine may be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or diagnostic agents.
Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine involves its interaction with specific molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This compound may also act as a chelating agent, binding to metal ions and affecting their biological activity .
Vergleich Mit ähnlichen Verbindungen
- N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine
- N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine
Comparison: Compared to similar compounds, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine is unique due to its specific substitution pattern on the cyclohexane ringFor example, the presence of the 2-methyl group may influence the compound’s ability to form complexes with metal ions or interact with biological targets .
Eigenschaften
CAS-Nummer |
93859-09-7 |
|---|---|
Molekularformel |
C15H28N2 |
Molekulargewicht |
236.40 g/mol |
IUPAC-Name |
N-[3-(butan-2-ylideneamino)-2-methylcyclohexyl]butan-2-imine |
InChI |
InChI=1S/C15H28N2/c1-6-11(3)16-14-9-8-10-15(13(14)5)17-12(4)7-2/h13-15H,6-10H2,1-5H3 |
InChI-Schlüssel |
SFLBYQYWSNYXCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NC1CCCC(C1C)N=C(C)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


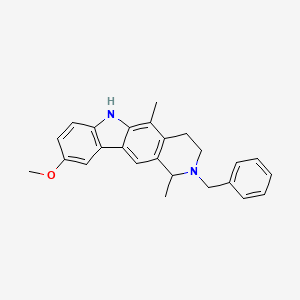
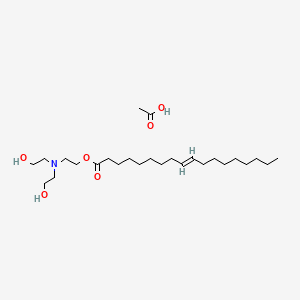
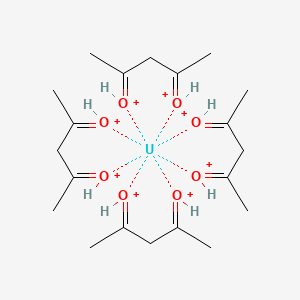
![Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12686628.png)

